

Spectroscopic and Biosynthetic Profile of Vinorine: A Technical Guide

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This technical guide provides an in-depth overview of the spectroscopic data of **Vinorine**, a significant monoterpenoid indole alkaloid. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for ease of comparison and reference. Detailed experimental protocols for the acquisition of this data are also provided. Furthermore, this guide illustrates the key biosynthetic pathway of **Vinorine** using a Graphviz diagram, offering a visual representation of its formation.

Spectroscopic Data of Vinorine

The structural elucidation of **Vinorine** has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for **Vinorine**, isolated from Alstonia yunnanensis, are presented below[1].

Table 1: ¹H NMR Spectroscopic Data for **Vinorine** (CDCl₃, 600 MHz)[1]



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	7.52	d	7.8
9	7.15	d	7.2
10	7.10	t	7.2
11	7.33	t	7.8
12	7.48	d	8.4
14	1.85	m	
14	2.15	m	_
15	2.55	m	_
16	4.10	m	_
17	5.15	S	_
18	1.65	d	6.6
19	5.45	q	6.6
20	2.95	m	
21	3.55	m	_
21	3.85	m	_
N-CH ₃	2.45	S	_
OAc	2.10	S	

Table 2: ¹³C NMR Spectroscopic Data for **Vinorine** (CDCl₃, 150 MHz)[1]



Position	Chemical Shift (δ, ppm)
2	136.1
3	125.5
5	53.2
6	21.5
7	108.1
8	128.0
9	119.5
10	118.8
11	121.5
12	110.8
13	143.2
14	34.5
15	35.8
16	59.8
17	93.5
18	13.5
19	124.8
20	135.2
21	50.1
N-CH₃	42.8
OAc	170.5, 21.2

Mass Spectrometry (MS)



High-resolution mass spectrometry (HR-ESI-MS) has been instrumental in confirming the molecular formula of **Vinorine**[1].

Table 3: Mass Spectrometry Data for Vinorine

lon	m/z [M+H]+	Molecular Formula
Vinorine	335.1754	C21H22N2O2

Experimental Protocols

The spectroscopic data presented above were acquired using specific methodologies. Understanding these protocols is crucial for the replication of results and for comparative studies.

NMR Spectroscopy

The NMR spectra were recorded on a Bruker DRX-600 spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent signal. The coupling constants (J) are given in Hertz (Hz). 1D and 2D NMR experiments, including ¹H-¹H COSY, HMQC, HMBC, and ROESY, were utilized for the complete structural assignment of **Vinorine**[1].

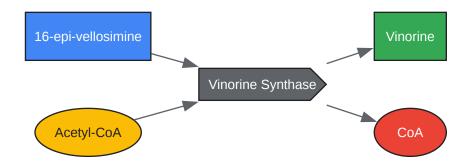
Mass Spectrometry

The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data were obtained on a Waters AutoSpec Premier P776 mass spectrometer[2]. This technique allows for the precise determination of the mass-to-charge ratio (m/z), which is essential for confirming the elemental composition of the molecule[2].

Biosynthesis of Vinorine

Vinorine is a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline[3][4]. It is formed from 16-epi-vellosimine (also known as gardneral) through an acetyl-CoA-dependent reaction catalyzed by the enzyme **vinorine** synthase[5][6]. This enzymatic conversion represents a crucial step in the intricate pathway of monoterpenoid indole alkaloid biosynthesis[3].





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Caption: Enzymatic conversion of 16-epi-vellosimine to **Vinorine**.

The provided DOT script visualizes the single-step enzymatic reaction where 16-epi-vellosimine and Acetyl-CoA serve as substrates for **Vinorine** Synthase, yielding **Vinorine** and Coenzyme A (CoA) as products. This transformation is a key step in the sarpagan to ajmalan alkaloid backbone rearrangement.

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